

# solubility of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in organic solvents

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

**Cat. No.:** B3289734

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **1-(Trans-4-propylcyclohexyl)-4-iodobenzene** in Organic Solvents

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1-(trans-4-propylcyclohexyl)-4-iodobenzene** (CAS No. 111158-11-3). While specific quantitative solubility data for this compound is not extensively documented in public literature, this document establishes a predictive framework based on its molecular structure and fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science industries who utilize this versatile synthetic intermediate.

## Introduction and Compound Overview

**1-(Trans-4-propylcyclohexyl)-4-iodobenzene** is a key intermediate in fine chemical synthesis. Its molecular structure, featuring a reactive aryl iodide and a nonpolar trans-4-propylcyclohexyl group, makes it a valuable building block in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.<sup>[1]</sup> Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and formulating products.

### Compound Properties:

- Molecular Formula: C<sub>15</sub>H<sub>21</sub>I
- Molecular Weight: 328.24 g/mol
- CAS Number: 111158-11-3
- Appearance: Typically a white to off-white solid.
- Boiling Point: ~349°C[2]
- Density: ~1.330 g/cm<sup>3</sup>[2]

The molecule's structure is fundamentally nonpolar. It is composed of a large, saturated aliphatic group (propylcyclohexyl) and a benzene ring. While the carbon-iodine bond introduces some polarity and significant polarizability, the overall character is dominated by hydrophobic (lipophilic) properties.

## Predictive Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

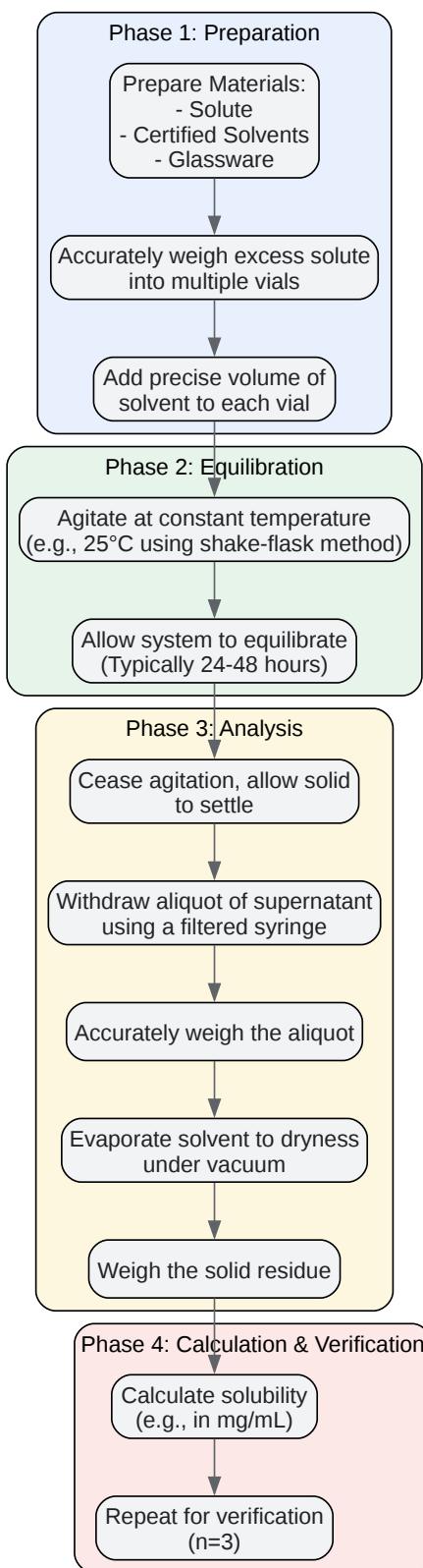
- Solute (**1-(Trans-4-propylcyclohexyl)-4-iodobenzene**): The primary intermolecular forces are London dispersion forces due to its large, nonpolar alkyl and aryl groups. Dipole-dipole interactions are minimal.
- Solvent: The solvent's ability to dissolve the compound depends on its own polarity and intermolecular forces.

Based on this, we can predict the following solubility profile:

- High Solubility: Expected in nonpolar and weakly polar aprotic solvents that also rely on dispersion forces. Examples include alkanes (hexane, heptane), aromatic hydrocarbons

(toluene, xylene), and ethers (diethyl ether, tetrahydrofuran).

- Moderate Solubility: Expected in more polar aprotic solvents like dichloromethane (DCM) and ethyl acetate. While these solvents have dipoles, their overall character is compatible with the largely nonpolar solute.
- Low to Insoluble: Expected in highly polar solvents, especially those with strong hydrogen-bonding networks. The energy required to break the solvent-solvent hydrogen bonds is not sufficiently compensated by the weak solute-solvent interactions. This category includes water, methanol, and ethanol.[\[4\]](#)[\[5\]](#)[\[6\]](#)


The following table summarizes the predicted solubility based on these principles. It is intended as a starting point for experimental verification.

| Solvent Class           | Solvent Example       | Predicted Solubility | Experimental Data ( g/100 mL) | Experimental Data (mol/L) |
|-------------------------|-----------------------|----------------------|-------------------------------|---------------------------|
| Nonpolar Aromatic       | Toluene               | High                 | To be determined              | To be determined          |
| Nonpolar Aliphatic      | n-Heptane             | High                 | To be determined              | To be determined          |
| Ethers                  | Tetrahydrofuran (THF) | High                 | To be determined              | To be determined          |
| Chlorinated             | Dichloromethane (DCM) | Moderate-High        | To be determined              | To be determined          |
| Esters                  | Ethyl Acetate         | Moderate             | To be determined              | To be determined          |
| Ketones                 | Acetone               | Moderate-Low         | To be determined              | To be determined          |
| Polar Aprotic           | Acetonitrile (ACN)    | Low                  | To be determined              | To be determined          |
| Polar Protic (Alcohols) | Methanol              | Very Low / Insoluble | To be determined              | To be determined          |
| Polar Protic (Aqueous)  | Water                 | Insoluble            | To be determined              | To be determined          |

## Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol is a robust, self-validating workflow for determining the solubility of **1-(trans-4-propylcyclohexyl)-4-iodobenzene**.

## Workflow for Solubility Measurement

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining solubility.

# Step-by-Step Methodology (Isothermal Shake-Flask Method)

This method is considered a gold standard for generating reliable quantitative solubility data.

## A. Materials and Equipment

- **1-(Trans-4-propylcyclohexyl)-4-iodobenzene** (purity >98%)
- High-purity (e.g., HPLC grade) organic solvents
- Analytical balance (readable to 0.1 mg)
- 20 mL glass scintillation vials with PTFE-lined caps
- Calibrated positive displacement pipettes or gas-tight syringes
- Orbital shaker with temperature control
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- Vacuum oven or rotary evaporator

## B. Procedure

- Preparation: Add an excess amount of solid **1-(trans-4-propylcyclohexyl)-4-iodobenzene** to a tared 20 mL glass vial. An "excess" ensures that a saturated solution is formed with solid remaining. A good starting point is ~200 mg of solid. Record the exact mass.
- Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.<sup>[7]</sup> Cap the vial tightly.
- Equilibration: Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a minimum of 24 hours.
  - Expertise & Experience: A 24-hour period is typically sufficient for many organic systems to reach thermodynamic equilibrium. For potentially polymorphic compounds or viscous

solvents, extending this to 48 or 72 hours is advisable to ensure the measurement reflects the most stable form.

- Phase Separation: After equilibration, remove the vial and let it stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle completely. This step is critical to avoid aspirating solid particles during sampling.
- Sampling: Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a 0.22  $\mu\text{m}$  filter.
  - Trustworthiness: The use of a sub-micron filter is a self-validating step that physically prevents undissolved micro-particulates from being included in the sample, which would otherwise artificially inflate the solubility measurement.
- Gravimetric Analysis:
  - Dispense the filtered aliquot into a pre-weighed vial.
  - Record the total mass of the vial plus the aliquot to determine the exact mass of the solution sampled.
  - Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
  - Weigh the vial containing the dry residue. The mass of the residue is the mass of the dissolved solute.
- Calculation:
  - Solubility (mg/mL):
    - $\text{Solubility} = (\text{Mass of Residue [mg]}) / (\text{Volume of Aliquot [mL]})$
  - Solubility ( g/100 g solvent):
    - $\text{Mass of Solvent} = \text{Mass of Solution} - \text{Mass of Residue}$
    - $\text{Solubility} = (\text{Mass of Residue [g]}) / (\text{Mass of Solvent [g]}) * 100$

### C. Verification

- Perform each solubility measurement in triplicate (n=3) to ensure reproducibility.
- Analyze the solid residue by a technique like DSC (Differential Scanning Calorimetry) to confirm that no phase change or solvate formation occurred during equilibration.

## Conclusion

**1-(Trans-4-propylcyclohexyl)-4-iodobenzene** is a predominantly nonpolar compound, and its solubility is governed by the "like dissolves like" principle. It is predicted to be highly soluble in nonpolar organic solvents such as toluene and heptane, with diminishing solubility as solvent polarity increases. For mission-critical applications in research and development, this predictive framework must be supplemented with rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and verifiable method for generating the precise, quantitative data required to optimize synthetic processes and formulation development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. chembk.com [chembk.com]
- 3. chem.ws [chem.ws]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]
- 6. Iodobenzene | 591-50-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3289734#solubility-of-1-trans-4-propylcyclohexyl-4-iodobenzene-in-organic-solvents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)